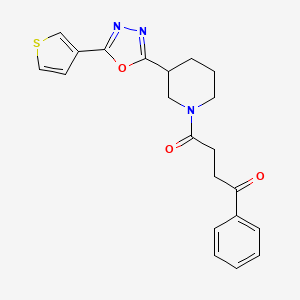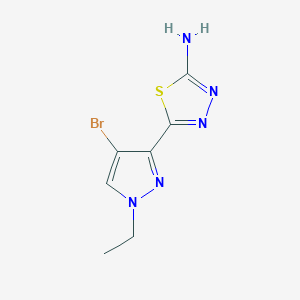![molecular formula C26H21N3O4S B2860502 N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide CAS No. 823830-06-4](/img/structure/B2860502.png)
N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[1-Benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide is an intricate organic compound known for its distinctive structure combining pyrazole, benzoyl, furan, and benzenesulfonamide moieties. This compound is particularly of interest in both academic research and industrial applications due to its multifaceted chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[1-Benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide typically involves multi-step organic synthesis strategies. The process usually starts with the preparation of the pyrazole ring, followed by the introduction of the benzoyl group. The subsequent steps include the attachment of the furan ring and the coupling of the benzenesulfonamide moiety under specific conditions, often using catalysts or specific reagents to facilitate these transformations.
Industrial Production Methods: On an industrial scale, the production methods for this compound would involve optimization of each reaction step to enhance yield and purity. Advanced techniques such as continuous flow synthesis, high-throughput screening, and automated synthesis platforms might be employed to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-{4-[1-Benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are often influenced by the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophilic or nucleophilic substituents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products: The products formed from these reactions vary depending on the type of reaction and the specific reagents used. For example, oxidation might introduce additional functional groups, while substitution reactions can replace specific atoms or groups within the molecule, leading to diverse derivatives.
Scientific Research Applications
N-{4-[1-Benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide finds extensive use in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
Medicine: Exploration as a pharmaceutical agent for its possible therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilization in the production of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of N-{4-[1-Benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or cellular proteins, leading to modulation of biological pathways. The compound's structure allows for selective binding and activity, which underpins its effectiveness in various applications.
Comparison with Similar Compounds
When compared to similar compounds:
N-{4-[1-Benzoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide: This compound lacks the furan ring, which can affect its reactivity and biological activity.
N-{4-[1-Benzoyl-5-methyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide: The presence of a methyl group instead of the furan ring can lead to different chemical and biological properties.
N-{4-[1-Benzoyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide: Incorporating a thiophene ring instead of furan introduces sulfur, potentially altering the compound's interactions and activities.
Properties
IUPAC Name |
N-[4-[2-benzoyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c30-26(20-8-3-1-4-9-20)29-24(25-12-7-17-33-25)18-23(27-29)19-13-15-21(16-14-19)28-34(31,32)22-10-5-2-6-11-22/h1-17,24,28H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAOCRMKXWCNGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2860420.png)
![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2860425.png)



![2-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2860431.png)



![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2860435.png)
![1-(2,5-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2860437.png)
![N-(2,4-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2860441.png)
